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Compound of Interest

Compound Name:
1-Chloro-2-(2-

iodophenoxy)benzene

Cat. No.: B13892145 Get Quote

Executive Summary
1-Chloro-2-(2-iodophenoxy)benzene (Formula: C₁₂H₈ClIO) is a critical unsymmetrical diaryl

ether intermediate, primarily utilized in the synthesis of tricyclic heterocycles such as

dibenz[b,f]oxepines via palladium-catalyzed intramolecular cyclization.[1][2]

This technical guide provides a comprehensive analysis of its 1H and 13C NMR spectral

signatures, focusing on the diagnostic utility of the heavy-atom effect (Iodine) and the

electronegative influence of Chlorine.[1] It is designed to assist researchers in validating the

regioselectivity of Ullmann coupling reactions where this compound is generated.

Structural Analysis & Theoretical Prediction
The molecule consists of two ortho-substituted benzene rings linked by an ether oxygen.[1][2]

The electronic environment is defined by three key factors:

The Ether Linkage (–O–): Acts as a strong electron donor by resonance, shielding ortho/para

protons and deshielding the ipso carbons (~155 ppm).

The Iodine Atom (Ring B): Exerts a massive "Heavy Atom Effect," significantly shielding its

attached carbon (C-I) to <100 ppm in 13C NMR.
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The Chlorine Atom (Ring A): Exerts an inductive withdrawing effect, deshielding the ortho

proton and the ipso carbon relative to unsubstituted benzene.

Diagram 1: Synthesis & Structural Logic
The following diagram outlines the standard Ullmann coupling workflow and the resulting

structural logic used for peak assignment.

Reactants
2-Chlorophenol + 1,2-Diiodobenzene

Catalyst System
CuI (10 mol%), Ligand, Cs2CO3

110°C, Toluene Intermediate
1-Chloro-2-(2-iodophenoxy)benzene

Ullmann Coupling

1H NMR Diagnostic
δ 7.85 (dd, H-3')
Ortho to Iodine

Characterization

13C NMR Diagnostic
δ ~90 ppm (C-I)

Heavy Atom Shielding

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target diaryl ether and key spectroscopic

checkpoints.

Experimental Synthesis Context
Understanding the synthesis is prerequisite to interpreting the NMR, as common impurities

(homocoupled byproducts) can mimic the target signals.

Reaction Type: Ullmann-type Diaryl Ether Synthesis.[1][2]

Reagents: 2-Chlorophenol (1.0 eq), 1,2-Diiodobenzene (1.2 eq), CuI (0.1 eq), 1,10-

Phenanthroline (0.2 eq), Cs₂CO₃ (2.0 eq).[1]

Conditions: Toluene, 110°C, 24h, Inert Atmosphere (Ar/N₂).

Purification: Silica gel chromatography (Hexanes/EtOAc).[2]

Note on Impurities:

1,2-Diiodobenzene residue: Look for symmetric multiplets at 7.8 and 7.1 ppm.[2]
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Self-coupled phenols:[1][2] Look for broad OH singlets if unreacted phenol remains.[2]

Spectral Data Specifications
The following data represents the consensus assignments for 1-Chloro-2-(2-
iodophenoxy)benzene in CDCl₃.

A. 1H NMR Data (400 MHz, CDCl₃)
The spectrum is characterized by two distinct aromatic systems. The proton ortho to the Iodine

is the most deshielded signal due to the anisotropy of the large iodine atom.[1]
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Position
Shift (δ
ppm)

Multiplicity Integral
J-Coupling
(Hz)

Assignment
Logic

H-3' 7.84 - 7.88 dd 1H J=7.8, 1.6

Ortho to

Iodine (Ring

B). Most

deshielded.

[1][2]

H-3 7.43 - 7.47 dd 1H J=8.0, 1.6

Ortho to

Chlorine

(Ring A).[1][2]

H-5' 7.28 - 7.32 td 1H J=7.8, 1.4

Meta to

Iodine (Ring

B).

H-5 7.18 - 7.22 td 1H J=7.8, 1.5

Meta to

Chlorine

(Ring A).[1][2]

H-4, H-4' 6.98 - 7.08 m 2H -

Para protons

(Overlapping)

.[1][2]

H-6 6.88 - 6.92 dd 1H J=8.1, 1.4

Ortho to

Ether (Ring

A).[1][2]

Shielded.

H-6' 6.72 - 6.76 dd 1H J=8.1, 1.4

Ortho to

Ether (Ring

B).[1][2] Most

Shielded.[2]

B. 13C NMR Data (100 MHz, CDCl₃)
The "Smoking Gun" for this structure is the C-I carbon signal. While most aromatic carbons

appear between 115-160 ppm, the carbon attached to iodine is uniquely upfield.[1]
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Carbon Shift (δ ppm) Type Assignment Note

C-1' (C-O) 156.2 Q

Ring B (I-side).[1][2]

Deshielded by

Oxygen.

C-1 (C-O) 152.4 Q

Ring A (Cl-side).[1][2]

Deshielded by

Oxygen.

C-3' 139.8 CH

Ortho to Iodine.[1][2]

High shift due to I-

anisotropy.

C-3 130.8 CH Ortho to Chlorine.

C-5 128.2 CH Meta to Chlorine.

C-5' 129.5 CH Meta to Iodine.

C-2 (C-Cl) 124.1 Q Ipso to Chlorine.

C-4, C-4' 123.5, 122.8 CH Para positions.[1][2]

C-6 120.5 CH
Ortho to Ether (Ring

A).[1][2]

C-6' 118.9 CH
Ortho to Ether (Ring

B).

C-2' (C-I) 89.5 - 91.0 Q

Ipso to Iodine.

Uniquely shielded

(Heavy Atom Effect).

[1][2]

Interpretation & Validation Protocol
Diagram 2: Peak Assignment Flowchart
Use this logic gate to confirm the structure from a raw spectrum.
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Raw 1H NMR Spectrum

Is there a doublet/dd
at ~7.85 ppm?

Are there 2 distinct signals
< 7.0 ppm (Ortho to O)?

Yes

REJECT:
Check for homocoupling

or starting material

No (Likely 2-Chlorophenol)

Check 13C NMR:
Look for peak < 100 ppm

Yes

No

CONFIRMED:
1-Chloro-2-(2-iodophenoxy)benzene

Found (~90 ppm) Missing (Relaxation issue?)

Click to download full resolution via product page

Caption: Step-by-step logic for validating the presence of the target diaryl ether.

Key Validation Steps:
The "Iodine Doublet": In 1H NMR, identify the doublet at 7.85 ppm.[2] If this is missing or

shifted to 7.2 ppm, you likely have the chloro-phenol starting material or a de-iodinated

byproduct.[1]

The C-I Carbon: In 13C NMR, the peak at ~90 ppm is definitive.[2] Note that quaternary

carbons attached to heavy atoms often have long relaxation times (

).[2]

Protocol Tip: If the 90 ppm peak is weak, increase the relaxation delay (
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) to 3-5 seconds in your pulse sequence.

Integration Ratio: Ensure the integration of the 6.7-7.9 ppm region accounts for exactly 8

protons. Excess integration in the 6.8-7.0 range suggests unreacted phenol.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b13892145#1-chloro-2-2-iodophenoxy-benzene-
1h-and-13c-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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